![molecular formula C18H24N4OS B2465740 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine CAS No. 439121-09-2](/img/structure/B2465740.png)
4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine
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Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of a new oxazolopyridonyl derivative of phenylpiperazine was obtained in the reaction of 6-2-pyridone, 1-bromo-(2,3-epoxypropyl)-4-phenylpiperazine, and pyridine in anhydrous ethanol .Molecular Structure Analysis
The molecular formula of “4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine” is C18H24N4OS, and its molecular weight is 344.47 . The structure of this compound would include a morpholine ring, a thiazole ring, and a phenylpiperazino group.Chemical Reactions Analysis
The chemical stability of drugs determines their quality, safety, efficacy, and storage conditions. Active compounds have diverse molecular structures and are susceptible to many variable degradation pathways, such as hydrolysis, oxidation, photodegradation, isomerization, elimination, dehydration, and interaction with other substances .Scientific Research Applications
Neuropharmacology and Central Nervous System (CNS) Disorders
The lipophilic nature of 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine allows it to cross the blood-brain barrier. Consequently, it has potential applications in neuropharmacology. Researchers have explored its effects on the central nervous system (CNS) and its potential therapeutic implications for mental disorders such as anxiety, Alzheimer’s disease, and depression . Further studies could investigate its precise mechanisms of action and potential drug development.
Cardiovascular Applications
Compounds containing the N-phenylpiperazine moiety have demonstrated usefulness in cardiovascular applications. They may act as vasodilators, antiarrhythmics, or agents that modulate blood pressure. Researchers have explored their effects on cardiac tissue and vascular function. Investigating the cardiovascular properties of 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine could provide valuable insights for cardiovascular drug development .
Antimicrobial and Antiparasitic Activity
N-phenylpiperazine derivatives have shown promise as antimicrobial agents. They exhibit activity against bacteria, fungi, and parasites. Researchers have synthesized novel derivatives to overcome microbial resistance. Investigating the antimicrobial potential of 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine could contribute to the development of new therapeutic agents .
properties
IUPAC Name |
4-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-2-4-16(5-3-1)21-8-6-20(7-9-21)15-17-14-19-18(24-17)22-10-12-23-13-11-22/h1-5,14H,6-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASUZZGMDXMSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine |
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